molecular formula C16H20FNO4 B13893102 trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid

trans-1-Boc-4-(3-fluorophenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B13893102
M. Wt: 309.33 g/mol
InChI Key: NUVNFNVJYJQLRA-QWHCGFSZSA-N
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Description

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is a chemical compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a fluorophenyl group attached to the pyrrolidine ring, which is further protected by a BOC (tert-butoxycarbonyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Protection with BOC Group: The final step involves the protection of the amino group with a BOC group, which is achieved using BOC anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the BOC protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can modulate the compound’s overall conformation and reactivity. The BOC group serves as a protective group, preventing unwanted side reactions during synthesis and allowing for selective deprotection under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    BOC-Pyrrolidine-3-Carboxylic Acid: Lacks the fluorophenyl group, making it less selective in certain applications.

    TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID: Without the BOC group, it may be more reactive but less stable during synthesis.

Uniqueness

BOC-(+/-)-TRANS-4-(3-FLUORO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID is unique due to the combination of the BOC protecting group and the fluorophenyl substituent. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H20FNO4

Molecular Weight

309.33 g/mol

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1

InChI Key

NUVNFNVJYJQLRA-QWHCGFSZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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